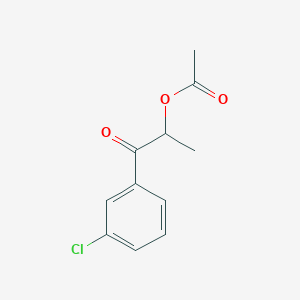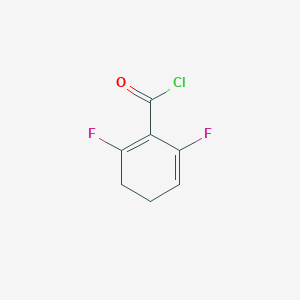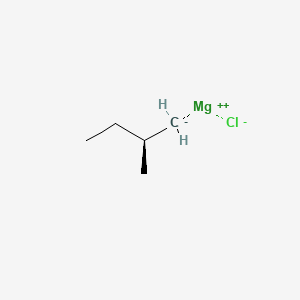
(R)-2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetrahydro-4,8-dihydroxy-2-methyl-isoquinoline is a chemical compound with the molecular formula C10H13NO2. It is a derivative of isoquinoline, characterized by the presence of two hydroxyl groups at positions 4 and 8, and a methyl group at position 2.
准备方法
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydro-4,8-dihydroxy-2-methyl-isoquinoline can be synthesized through several methods. One common approach involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired isoquinoline derivative.
Industrial Production Methods: Industrial production of 1,2,3,4-Tetrahydro-4,8-dihydroxy-2-methyl-isoquinoline often involves optimizing the synthetic routes for scalability and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity .
化学反应分析
Types of Reactions: 1,2,3,4-Tetrahydro-4,8-dihydroxy-2-methyl-isoquinoline undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form tetrahydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various tetrahydro derivatives .
科学研究应用
1,2,3,4-Tetrahydro-4,8-dihydroxy-2-methyl-isoquinoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and as a reference standard in analytical chemistry
作用机制
The mechanism of action of 1,2,3,4-Tetrahydro-4,8-dihydroxy-2-methyl-isoquinoline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit phenylethanolamine N-methyltransferase, an enzyme involved in the biosynthesis of catecholamines . This inhibition occurs through the binding of the compound to the active site of the enzyme, thereby blocking its activity and affecting the downstream pathways involved in neurotransmitter synthesis .
相似化合物的比较
- 1,2,3,4-Tetrahydro-4,6-dihydroxy-2-methyl-isoquinoline
- 1,2,3,4-Tetrahydro-4,8-dihydroxy-2-methyl-isoquinoline Hydrochloride
- 2-methyl-3,4-dihydro-1H-isoquinoline-4,8-diol
Uniqueness: 1,2,3,4-Tetrahydro-4,8-dihydroxy-2-methyl-isoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits different reactivity and potential therapeutic applications, making it a valuable subject of study in medicinal chemistry .
属性
分子式 |
C10H13NO2 |
|---|---|
分子量 |
179.22 g/mol |
IUPAC 名称 |
(4R)-2-methyl-3,4-dihydro-1H-isoquinoline-4,8-diol |
InChI |
InChI=1S/C10H13NO2/c1-11-5-8-7(10(13)6-11)3-2-4-9(8)12/h2-4,10,12-13H,5-6H2,1H3/t10-/m0/s1 |
InChI 键 |
BVGIYKRHRXZGIO-JTQLQIEISA-N |
手性 SMILES |
CN1C[C@@H](C2=C(C1)C(=CC=C2)O)O |
规范 SMILES |
CN1CC(C2=C(C1)C(=CC=C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![6-Bromo-5-hydroxy-N-[(phenylmethoxy)carbonyl]-L-norleucine 1,1-Dimethylethyl Ester](/img/structure/B15289511.png)









